Ethyl 3-methylquinoxaline-2-carboxylate

Antitubercular agents Quinoxaline-1,4-dioxide Structure-Activity Relationship (SAR)

For antitubercular lead optimization, this ethyl ester scaffold is the required non-1,4-dioxide precursor. SAR studies confirm the 2-ethyl ester and 3-methyl substituents are critical for potency hierarchy. Generic substitution is scientifically invalid; this core is essential for synthesizing derivatives with proven activity against hypoxia-induced, nonreplicating M. tuberculosis and PA-824-resistant strains. Ensures SAR integrity and valid cross-resistance profiling.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 3885-38-9
Cat. No. B041914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylquinoxaline-2-carboxylate
CAS3885-38-9
Synonyms3-(Ethoxycarbonyl)-2-methylquinoxaline;  3-Methyl-2-quinoxalinecarboxylic Acid Ethyl Ester
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2N=C1C
InChIInChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3
InChIKeyIRZHLIWGVQPMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-methylquinoxaline-2-carboxylate (CAS 3885-38-9): Sourcing the Core Scaffold for Antitubercular and Antimicrobial Research


Ethyl 3-methylquinoxaline-2-carboxylate (CAS 3885-38-9) is a fused N-heterocyclic quinoxaline derivative with the molecular formula C12H12N2O2 [1]. While the compound itself is a key protected metabolite of the antimicrobial agent Carbadox , its primary research significance lies in serving as the essential, non-1,4-dioxide precursor scaffold for synthesizing a potent class of bioreductive antitubercular agents [2]. This distinction is critical for procurement, as the compound's value is not in its isolated, non-oxide form but in its role as the required synthetic intermediate to access derivatives with established, quantifiable efficacy against Mycobacterium tuberculosis.

Why an Analog of Ethyl 3-methylquinoxaline-2-carboxylate Cannot Be Simply Substituted in Antitubercular Scaffold Development


In the context of synthesizing potent antitubercular leads, generic substitution among 3-methylquinoxaline-2-carboxylate analogs is scientifically invalid. Published structure-activity relationship (SAR) studies on the corresponding 1,4-dioxide derivatives demonstrate that the ester substituent on the 2-carboxylate group is a primary determinant of in vitro anti-M. tuberculosis activity, with the ethyl ester occupying a specific, quantifiable rank in the efficacy hierarchy [1]. Furthermore, the 3-methyl substituent is a required component for activity in this core scaffold. Using an alternative ester (e.g., tert-butyl or allyl) or an alternative N-heterocyclic core (e.g., quinoline or quinazoline) without systematic validation introduces uncharacterized variables that will fundamentally alter the molecule's potency and biological profile, compromising the integrity of lead optimization and SAR studies.

Quantitative Evidence Guide for Prioritizing Ethyl 3-methylquinoxaline-2-carboxylate (CAS 3885-38-9) in Anti-TB Research


Ester Group SAR Ranking: Ethyl Ester Confers Superior Antitubercular Activity Compared to Other Alkyl Analogs

In a systematic SAR study of 29 quinoxaline-2-carboxylate 1,4-dioxide derivatives, the ethyl ester derivative demonstrated superior in vitro antitubercular activity compared to derivatives with tert-butyl, allyl, and 2-methoxyethyl esters, but was less active than the benzyl ester derivative [1]. This establishes the ethyl ester as a quantifiably differentiated substituent within the SAR landscape.

Antitubercular agents Quinoxaline-1,4-dioxide Structure-Activity Relationship (SAR)

Impact of 7-Chloro Substitution: Ethyl 7-Chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide Confirmed as an In Vivo Active Lead

When the ethyl ester scaffold is further functionalized with a chlorine atom at the 7-position (to yield ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide), the compound demonstrated quantifiable in vivo efficacy [1]. This is a critical advancement beyond the in vitro activity observed for the unsubstituted ethyl derivative.

In vivo efficacy Tuberculosis Lead optimization

Intramacrophage Activity: Ethyl Ester Derivatives Retain Potency Against Intracellular M. tuberculosis

In a macrophage infection model, ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives (both unsubstituted and 7-chloro substituted) demonstrated 'good antitubercular activity', including against intracellular bacteria [1]. This is a critical differentiator, as activity in axenic culture does not guarantee activity against the clinically relevant intracellular niche.

Intracellular activity Macrophage Tuberculosis

Novel Mode of Action: Ethyl 7-Chloro Derivative Circumvents Cross-Resistance with Existing TB Drugs

The ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide derivative demonstrated potent in vitro activity against a broad panel of single-drug-resistant M. tuberculosis strains, with MIC ratios comparable to those for the susceptible H37Rv strain [1]. This supports a novel mode of action unrelated to current first- and second-line antitubercular drugs [2].

Drug resistance Mechanism of action Tuberculosis

Activity Against Non-Replicating Persisters: Ethyl 7-Chloro Derivative Shows Potent Hypoxia-Induced Activity

Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide was found to be 'very active' against nonreplicating M. tuberculosis adapted to low-oxygen conditions [1]. This activity is distinct from that of the clinical candidate PA-824, as the compound was also active against a PA-824-resistant M. bovis strain [2].

Non-replicating bacteria Hypoxia Tuberculosis

Validated Application Scenarios for Ethyl 3-methylquinoxaline-2-carboxylate (CAS 3885-38-9) in Research


Synthesis and SAR Exploration of Novel Antitubercular 1,4-Dioxide Leads

This compound is the established precursor for synthesizing quinoxaline-1,4-dioxide derivatives with proven in vitro and in vivo antitubercular activity [1]. Its ethyl ester substituent provides a benchmark activity level from which to explore SAR at the 6- and 7-positions of the quinoxaline nucleus, as demonstrated by the enhanced potency of its 7-chloro derivative [2].

Development of Therapeutics Targeting Drug-Resistant and Persistent Tuberculosis

Derivatives synthesized from this core, specifically ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide, have been shown to evade cross-resistance with standard TB drugs [1] and effectively target hypoxia-induced, nonreplicating M. tuberculosis [2]. These properties are essential for developing next-generation therapies aimed at shortening treatment duration and combating drug-resistant strains.

Investigations into Bioreductive Drug Activation and Mechanisms of Action

The activity of ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide against PA-824-resistant M. bovis [1] confirms that the 1,4-di-N-oxide quinoxaline class operates via a distinct bioreductive activation pathway. This compound can therefore serve as a valuable chemical probe for dissecting bacterial nitroreductase systems and mechanisms of hypoxia-induced drug activation.

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